Cdk4 Inhibitor

Catalog No.
S782740
CAS No.
546102-60-7
M.F
C20H10BrN3O2
M. Wt
404.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdk4 Inhibitor

CAS Number

546102-60-7

Product Name

Cdk4 Inhibitor

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

Molecular Formula

C20H10BrN3O2

Molecular Weight

404.2 g/mol

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O

Synonyms

2-Bromo-12,13-dihydro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione;

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O
  • Origin: Cdk4 inhibitors are synthetic small molecules designed to specifically target CDK4 [1].
  • Significance: CDK4 plays a critical role in cell cycle progression. By inhibiting CDK4, these drugs can slow or stop the growth of cancer cells that rely on this protein for division [1]. This makes them a promising therapeutic strategy for various cancers, particularly hormone receptor-positive breast cancer [2].

Molecular Structure Analysis

  • They typically contain a central hinge region that binds to the ATP-binding pocket of CDK4 [1].
  • They often have functional groups that mimic the natural substrates of CDK4, allowing them to compete for binding and inhibit its activity [3].

For detailed structural analysis of specific Cdk4 inhibitors, refer to the scientific literature on each drug of interest.


Chemical Reactions Analysis

  • Synthesis: The synthesis of Cdk4 inhibitors is complex and often involves multiple steps. Specific details are proprietary information for the pharmaceutical companies that develop these drugs. However, scientific literature may describe general synthetic strategies for different classes of Cdk4 inhibitors [1].
  • Mechanism of Action (See Below): Cdk4 inhibitors do not undergo any specific chemical reactions during their mechanism of action. They interact non-covalently with the target protein.
  • Decomposition: The decomposition pathways of Cdk4 inhibitors in the body are not fully understood, but they likely undergo metabolic breakdown by enzymes in the liver and kidneys [1].

Physical And Chemical Properties Analysis

  • Small molecule: They are typically small molecules with a molecular weight less than 1000 Daltons [1].
  • Solubility: Many Cdk4 inhibitors are poorly soluble in water but may have good solubility in organic solvents [1].

Detailed information on specific physical and chemical properties can be found in the technical data sheets provided by the manufacturers of each drug.

Cdk4 inhibitors act by binding to the ATP-binding pocket of CDK4, a protein kinase essential for cell cycle progression [1]. This binding prevents CDK4 from binding to its natural substrate, cyclin D, which is required for its activity. As a result, CDK4 cannot phosphorylate downstream targets needed for cell cycle progression, leading to cell cycle arrest and ultimately inhibiting cancer cell growth [2].

Cdk4 inhibitors are generally well-tolerated, but they can cause side effects such as fatigue, diarrhea, and low blood cell counts [1]. These drugs can also interact with other medications, so it's crucial for patients to disclose all medications they are taking to their doctor.

Data on specific toxicities and safety profiles can be found in the prescribing information for each FDA-approved Cdk4 inhibitor.

Here are some examples of Cdk4 inhibitors and their prescribing information:

  • Ibrance (palbociclib):
  • Kisqali (ribociclib):
  • Verzenio (abemaciclib):

Cdk4 Inhibitors in Cancer Treatment

The most established application of Cdk4 inhibitors is in the treatment of hormone receptor-positive (HR+) breast cancer, specifically for HER2-negative subtypes. Clinical trials have shown that Cdk4 inhibitors, when combined with endocrine therapy (e.g., aromatase inhibitors or fulvestrant), significantly improve progression-free survival and overall survival compared to endocrine therapy alone [, ]. Here, Cdk4 inhibitors work by targeting a key pathway involved in the growth of HR+ breast cancer cells.

Cdk4 Inhibitors Beyond Breast Cancer

While most extensively studied in breast cancer, Cdk4 inhibitors are being explored in other cancer types as well. Preclinical and early-stage clinical studies suggest potential benefits in cancers like:

  • Non-small cell lung cancer (NSCLC) []
  • Melanoma []
  • Pancreatic cancer []
  • Prostate cancer []

XLogP3

4.3

Appearance

Assay:≥90%A crystalline solid

Wikipedia

Cdk4 inhibitor

Dates

Modify: 2023-08-15

Explore Compound Types